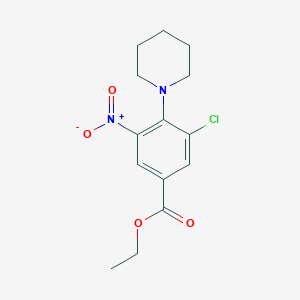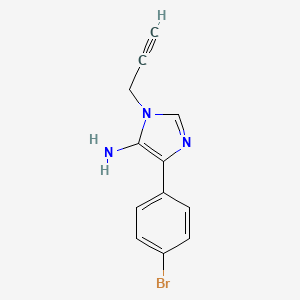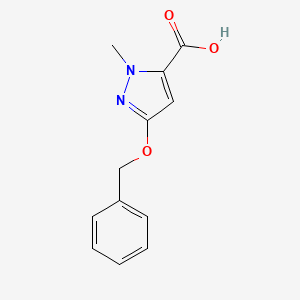
tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure. It is used primarily in research and development within the pharmaceutical and chemical industries. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-6-morpholinopyridine with pyrrolidine-1-carboxylate under controlled conditions. The reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas. The product is then purified through various chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential lead compound in drug discovery for various diseases.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups, which allows for versatile chemical reactivity and specific biological interactions. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C19H29N3O3 |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
tert-butyl 2-(4-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-14-12-17(21-8-10-24-11-9-21)20-13-15(14)16-6-5-7-22(16)18(23)25-19(2,3)4/h12-13,16H,5-11H2,1-4H3 |
InChI-Schlüssel |
ZGVKKPWACLXHJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




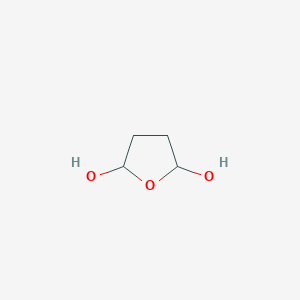
![6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)
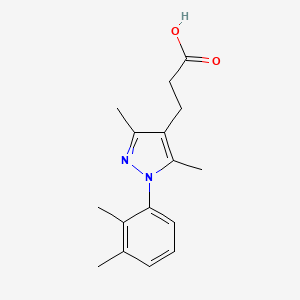
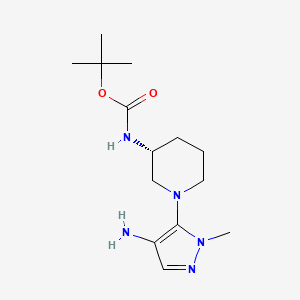


![2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B11807539.png)

